2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Description
The compound 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide features a bicyclic tetrahydroisoquinoline core substituted with a cyano group at position 4 and a methyl group at position 1. A sulfanyl bridge links this core to an acetamide moiety, which is further attached to a 2-methoxyphenyl group.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13-14-7-3-4-8-15(14)16(11-21)20(22-13)26-12-19(24)23-17-9-5-6-10-18(17)25-2/h5-6,9-10H,3-4,7-8,12H2,1-2H3,(H,23,24) |
InChI Key |
HLWCAIKBEONNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3OC)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the cyano group: This can be done using a cyanation reaction, where a suitable leaving group is replaced by a cyano group.
Formation of the sulfanyl linkage: This involves the reaction of a thiol with a suitable electrophile.
Attachment of the methoxyphenylacetamide group: This can be achieved through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide exerts its effects would depend on its specific application. For example, if it is being investigated as a therapeutic agent, its mechanism of action might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved could include inhibition of a signaling pathway or activation of a cellular response.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
Key Structural Features of the Target Compound :
- 4-Cyano group: Introduces electron-withdrawing properties, possibly affecting electronic distribution and binding affinity.
- 2-Methoxyphenyl acetamide : The methoxy group at the ortho position may influence steric hindrance and hydrogen-bonding capacity compared to para-substituted analogs.
Comparison with Analogs :
Critical Analysis of Structural Determinants
Role of Substituent Positioning
- Methoxy Group : The target’s 2-methoxyphenyl (vs. 4-methoxy in ) may reduce steric clashes in binding pockets, optimizing interactions .
- Cyano vs. Amino Groups: The cyano group’s electron-withdrawing nature could enhance binding to polar active sites compared to the electron-donating amino group in .
Pharmacokinetic Considerations
- Metabolic Stability: The methyl group at position 1 may slow oxidative metabolism, extending half-life relative to non-alkylated analogs .
Biological Activity
2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its neurotropic properties and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the presence of a tetrahydroisoquinoline moiety, a sulfanyl group, and a methoxyphenyl acetamide. The molecular formula is , with a molecular weight of approximately 342.43 g/mol.
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the tetrahydroisoquinoline core followed by the introduction of the sulfanyl and acetamide functionalities. Various synthetic routes have been reported in literature, emphasizing the versatility of this compound in medicinal chemistry .
Neurotropic Effects
Recent studies have indicated that compounds related to 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide exhibit significant neurotropic activity. For instance, certain derivatives have shown anticonvulsant properties in animal models. The efficacy of these compounds was assessed using various assays to determine their ED50 and LD50 values.
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI) |
|---|---|---|---|---|
| Control | - | - | - | 1 |
| Compound A | 34 (28.3 ÷ 40.8) | >500 | 800 (666.7 ÷ 960) | 23.5 |
| Compound B | 35 (29.7 ÷ 41.3) | >500 | 750 (630 ÷ 892.5) | 21.4 |
| Compound C | 28 (24.3 ÷ 32.2) | >500 | 820 (683 ÷ 984) | 29.3 |
The therapeutic index (TI) indicates a favorable safety margin for these compounds compared to traditional anticonvulsants .
The proposed mechanism of action involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability and preventing seizures. The sulfanyl group may enhance the lipophilicity and bioavailability of the compound, facilitating its central nervous system penetration .
Case Studies
Several case studies have explored the effects of this compound in vivo:
- Study on Anticonvulsant Efficacy : In a controlled study involving mice subjected to pentylenetetrazol-induced seizures, administration of derivatives showed a significant delay in seizure onset compared to controls.
- Toxicological Assessment : Toxicological evaluations indicated that while some derivatives exhibited low toxicity at therapeutic doses, others demonstrated adverse effects at higher concentrations, necessitating further investigation into their safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
